
6-Fluorosulfonyloxyquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters .Chemical Reactions Analysis
This involves the study of the reactions that the compound undergoes, including the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Scientific Research Applications
1. Pharmacology and Veterinary Applications
The fluoroquinolones are a significant class of synthetic antimicrobial agents that include compounds with a fluorine molecule at the 6-position of the basic quinolone nucleus. Their structure-activity relationship, pharmacokinetics, and clinical uses in veterinary medicine have been extensively studied. These studies emphasize the diversity in the physicochemical properties, pharmacokinetic characteristics, and microbial activities of fluoroquinolones, despite their basic structural similarities. The research also explores the mechanisms associated with microbial resistance development and strategies for fluoroquinolone dose optimization in animals (Martinez, McDermott, & Walker, 2006).
2. Antibacterial Activity and Resistance
The emergence of resistance to fluoroquinolones, following their broad use, primarily involves chromosomal mutations in genes encoding the drugs' target enzymes and in genes affecting the expression of diffusion channels in the outer membrane and multidrug-resistance efflux systems. This research has documented resistance development in various bacterial species, highlighting the need for monitoring resistance patterns, especially with the increasing use of fluoroquinolones for treating respiratory tract infections (Hooper, 2001).
3. Environmental Impact and Degradation
The environmental impact of fluoroquinolones, their persistence, and degradation pathways in water systems have been a subject of research due to their extensive use in human and veterinary medicine. Studies on the activation processes for degrading fluoroquinolones, such as levofloxacin, using advanced oxidation processes, highlight innovative methods for mitigating environmental contamination. These processes demonstrate significant degradation and defluorination efficiencies, offering insights into potential environmental remediation strategies (Zhong et al., 2021).
4. Analytical Methods for Detection and Quantification
Developing sensitive and rapid analytical methods for detecting fluoroquinolone residues in various matrices, including aquatic environments and food products, is crucial for public health and environmental protection. Research in this area focuses on solid-phase extraction and liquid chromatography coupled with fluorescence detection or tandem mass spectrometry, aiming to achieve high recovery rates and precise quantification of fluoroquinolone concentrations in complex samples (Golet, Alder, Hartmann, Ternes, & Giger, 2001).
Mechanism of Action
Target of action
Quinoxalines and sulfonamides have different targets. Quinoxalines, particularly fluoroquinolones, target bacterial enzymes DNA gyrase and DNA topoisomerase IV . Sulfonamides, on the other hand, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of action
Fluoroquinolones stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands, leading to cell death . Sulfonamides act as competitive inhibitors of dihydropteroate synthase, preventing the production of dihydropteroic acid, a precursor of folic acid .
Biochemical pathways
The action of fluoroquinolones affects the DNA replication pathway in bacteria . Sulfonamides affect the folate synthesis pathway .
Pharmacokinetics
The pharmacokinetics of a compound depends on its specific chemical structure and properties. Fluoroquinolones generally have good bioavailability and are excreted mainly through the kidneys . Sulfonamides also generally have good oral bioavailability and are also primarily excreted by the kidneys .
Result of action
The result of the action of fluoroquinolones is the death of bacterial cells due to the disruption of DNA replication . Sulfonamides inhibit the growth of bacteria by preventing the synthesis of folic acid, which is necessary for the bacteria to grow and reproduce .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-fluorosulfonyloxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3S/c9-15(12,13)14-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBRCSUAPMWVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2580832.png)
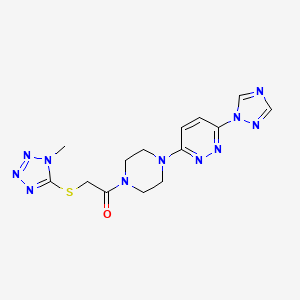
![N-1,3-benzodioxol-5-yl-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2580835.png)
![Ethyl 1-[7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2580836.png)
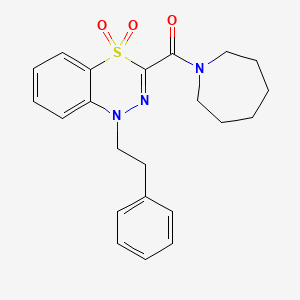
![3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2580842.png)
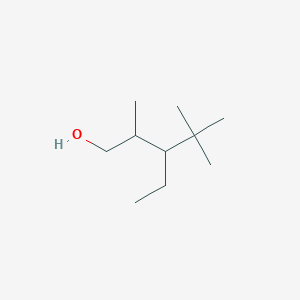
![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2580844.png)
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2580846.png)
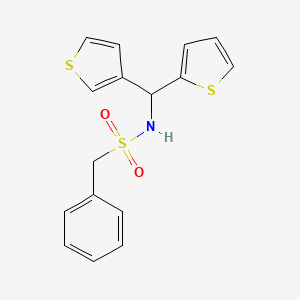
![2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2580849.png)
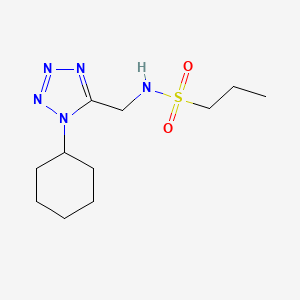
![3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2580854.png)
![Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate](/img/structure/B2580855.png)